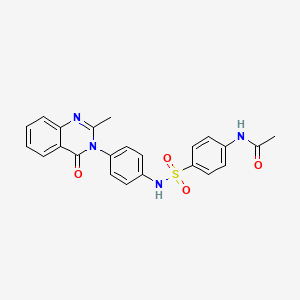

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be analyzed using computational studies . The parameters involved in quantum chemical calculations include energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionization energy, electron affinity, and dipole moment .Aplicaciones Científicas De Investigación

Biochemical Interactions and Binding Studies

One study focused on synthesizing p-hydroxycinnamic acid amides, including compounds structurally related to "4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide." These compounds were investigated for their interaction with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding efficiency and mechanism of these compounds with protein models, which is crucial for understanding their biochemical behavior and potential therapeutic applications (Meng et al., 2012).

Antibacterial and Antifungal Activity

Research into sulfonamide-derived compounds, which share a functional group with the chemical , demonstrated their synthesis along with their transition metal complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This study suggests the potential of sulfonamide derivatives in developing new antibacterial and antifungal agents (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition for Therapeutic Use

A study synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide derivatives, which are structurally similar to the query compound, and tested them as inhibitors of the metalloenzyme carbonic anhydrase. This enzyme plays a significant role in physiological processes like respiration and pH homeostasis. The compounds showed potent inhibitory activity against certain isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ulus et al., 2013).

Advanced Material Development

The compound and its derivatives have implications in the development of advanced materials, such as in the synthesis of new polyimides based on flexible diamine. These materials are noted for their excellent solubility in various organic solvents and their high thermal stability, making them suitable for applications in high-performance polymers and electronics (Liaw et al., 2001).

Antibacterial Agent Synthesis

Another line of research explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the chemical structure of interest, aiming to develop new antibacterial agents. This work underscores the ongoing efforts to combat antibiotic resistance through the discovery of new compounds with antibacterial properties (Azab et al., 2013).

Propiedades

IUPAC Name |

4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHBGLBYGRCKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)

![Tert-butyl 4-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2872595.png)